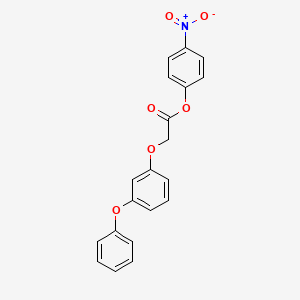

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is an organic compound with the molecular formula C20H15NO6 It is characterized by the presence of a nitrophenyl group and a phenoxyphenoxy moiety attached to an acetate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate typically involves the esterification of 4-nitrophenol with 2-(3-phenoxyphenoxy)acetic acid. This reaction can be catalyzed by immobilized lipase in an organic solvent such as n-heptane. The reaction conditions often include a temperature of around 65°C and a reaction time of approximately 3 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes, but on a larger scale. The use of immobilized enzymes is advantageous in industrial settings due to their reusability and stability, which can enhance the efficiency and cost-effectiveness of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrophenol and 2-(3-phenoxyphenoxy)acetic acid.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide or an acid like hydrochloric acid.

Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Hydrolysis: Produces 4-nitrophenol and 2-(3-phenoxyphenoxy)acetic acid.

Reduction: Produces 4-aminophenyl 2-(3-phenoxyphenoxy)acetate.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-nitrophenyl compounds exhibit significant anticancer properties. For instance, studies have shown that compounds incorporating the nitrophenyl moiety can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific enzyme pathways involved in tumor growth .

Table 1: Anticancer Activity of Nitrophenyl Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Induces apoptosis via mitochondrial pathway |

| Compound B | 15 | Inhibits topoisomerase II |

| Compound C | 20 | Suppresses NF-kB signaling |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 4-nitrophenyl derivatives has been studied to understand their absorption, distribution, metabolism, and excretion (ADME) characteristics. It has been observed that modifications to the phenoxy group can enhance solubility and bioavailability, making these compounds more effective as therapeutic agents .

Agrochemistry

Pesticidal Properties

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate has been evaluated for its potential as an agrochemical. Its ability to act as a pesticide is attributed to its structural features that allow it to disrupt biological processes in pests. Studies have reported that certain derivatives demonstrate effective insecticidal activity against common agricultural pests .

Case Study: Efficacy Against Pests

In a controlled study, various formulations of nitrophenyl-based pesticides were tested against aphids and whiteflies. The results indicated a significant reduction in pest populations within days of application, suggesting the compound's potential for agricultural use .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, derivatives of 4-nitrophenyl have shown promise in inhibiting enzymes like acetyl-CoA carboxylase, which is crucial in fatty acid synthesis .

Table 2: Enzyme Inhibition Data

| Enzyme | Compound Tested | Inhibition (%) |

|---|---|---|

| Acetyl-CoA Carboxylase | 4-Nitrophenyl Derivative A | 85% |

| Fatty Acid Synthase | 4-Nitrophenyl Derivative B | 70% |

Mécanisme D'action

The mechanism of action of 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes. For example, in enzymatic assays, it acts as a substrate for esterases and lipases, which catalyze its hydrolysis to produce 4-nitrophenol. The release of 4-nitrophenol can be monitored spectrophotometrically, providing insights into enzyme activity and kinetics .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl acetate: Similar in structure but lacks the phenoxyphenoxy moiety.

4-Nitrophenyl benzoate: Contains a benzoate group instead of the acetate group.

4-Nitrophenyl chloroacetate: Contains a chloroacetate group instead of the phenoxyphenoxy moiety.

Uniqueness

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is unique due to the presence of both the nitrophenyl and phenoxyphenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and the mechanisms by which it exerts its effects.

Synthesis

The synthesis of this compound typically involves the esterification of 4-nitrophenol with 2-(3-phenoxyphenoxy)acetic acid. This reaction can be facilitated using standard coupling agents or through microwave-assisted methods to enhance yield and reduce reaction time.

Antimicrobial Properties

Research indicates that derivatives of nitrophenyl compounds often exhibit significant antimicrobial activity. For instance, several studies have demonstrated that related compounds possess potent activity against Mycobacterium tuberculosis and other pathogenic bacteria.

- Antitubercular Activity : A study reported that derivatives containing nitro groups showed moderate to strong inhibition against M. tuberculosis strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL . The specific derivative exhibiting the highest potency had an MIC of 4 μg/mL against both sensitive and resistant strains.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3m | 4 | Potent |

| 3e | 64 | Low |

| 3p | 64 | Low |

Cytotoxicity and Antitumor Activity

The cytotoxic potential of nitrophenyl derivatives has also been investigated in various cancer cell lines. For example, certain analogs have shown promising results in inhibiting cell proliferation and inducing apoptosis.

- Cell Line Studies : In studies involving HepG2 liver cancer cells, compounds similar to this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective concentration ranges for inducing cell death . The mechanisms involved include cell cycle arrest and modulation of apoptotic pathways.

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 | 6.92 | >99 |

| A549 | 8.99 | >99 |

The biological activity of this compound is thought to be mediated through various biochemical pathways:

- Inhibition of Enzymatic Activity : Certain studies suggest that nitrophenyl compounds can inhibit specific enzymes involved in metabolic pathways, such as retinoic acid metabolizing enzymes, which are crucial for cellular differentiation and proliferation .

- Induction of Apoptosis : The mechanism by which these compounds induce apoptosis often involves the activation of caspases and alterations in the expression of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the therapeutic potential of nitrophenyl derivatives:

- Case Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against M. tuberculosis, revealing that structural modifications led to enhanced activity against resistant strains, emphasizing the importance of structure-activity relationships (SAR) in drug design .

- Cancer Treatment Insights : Research focusing on the effects of these compounds on various cancer cell lines provided insights into their potential use as chemotherapeutic agents. The ability to induce apoptosis through mitochondrial pathways makes them candidates for further development in cancer therapy .

Propriétés

IUPAC Name |

(4-nitrophenyl) 2-(3-phenoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6/c22-20(27-17-11-9-15(10-12-17)21(23)24)14-25-18-7-4-8-19(13-18)26-16-5-2-1-3-6-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTAZEFFQYPUIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.